molecular formula C15H12ClN3O2 B10902213 2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 305850-60-6

2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B10902213
CAS No.: 305850-60-6
M. Wt: 301.73 g/mol
InChI Key: NALKXNVUTKUUPW-LICLKQGHSA-N
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Description

2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino group, and an oxoacetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and a hydrazide derivative. For example, a mixture of 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide and 4-chlorobenzaldehyde in absolute ethanol is gently refluxed for two hours. Upon cooling, the product is obtained as a white crystalline solid and purified by recrystallization from hot ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with target molecules, potentially inhibiting their function. Additionally, the oxoacetamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

305850-60-6

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H12ClN3O2/c16-12-8-6-11(7-9-12)10-17-19-15(21)14(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20)(H,19,21)/b17-10+

InChI Key

NALKXNVUTKUUPW-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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